molecular formula C21H19ClN4O2S B2753266 2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894029-35-7

2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Katalognummer: B2753266
CAS-Nummer: 894029-35-7
Molekulargewicht: 426.92
InChI-Schlüssel: SYCWRCYYYIVRNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thiazolo[3,2-b][1,2,4]triazole fused heterocyclic core, substituted with a 4-methoxyphenyl group at position 2. The ethyl linker connects this core to an acetamide moiety bearing a 4-chlorophenyl substituent.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-28-18-8-4-15(5-9-18)20-24-21-26(25-20)17(13-29-21)10-11-23-19(27)12-14-2-6-16(22)7-3-14/h2-9,13H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCWRCYYYIVRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, synthesis methods, and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN5O3SC_{21}H_{18}ClN_{5}O_{3}S, with a molecular weight of approximately 455.9 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the reaction of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with various substituted phenyl ethanones under basic conditions followed by cyclization in the presence of polyphosphoric acid. The yield of synthesized compounds can vary significantly based on the reaction conditions and substituents used .

Anti-inflammatory Activity

Research indicates that compounds derived from thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anti-inflammatory properties. In a study evaluating a series of synthesized derivatives, the compound demonstrated potent inhibition of edema in animal models when assessed through carrageenan-induced paw edema tests. The percentage inhibition of edema was calculated to determine efficacy .

Table 1: Anti-inflammatory Activity of Related Compounds

Compound% Edema InhibitionReference
4a75%
4b82%
4l90%

This data suggests that modifications to the thiazolo-triazole structure can enhance anti-inflammatory effects.

Antinociceptive Activity

In addition to anti-inflammatory effects, compounds containing the thiazolo[3,2-b][1,2,4]triazole nucleus have shown antinociceptive activity. Various methodologies such as the tail flick and hot plate tests in mice have been employed to evaluate pain-relieving properties. The results indicate that these compounds can effectively reduce pain responses comparable to standard analgesics .

The biological activity of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory pathway as they catalyze the conversion of arachidonic acid into prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain associated with various conditions .

Case Studies

A notable case study involved testing a related thiazolo-triazole derivative in clinical settings for its anti-inflammatory effects in patients suffering from arthritis. The results showed a significant reduction in pain and swelling after administration over a four-week period. Patients reported improved mobility and reduced reliance on conventional NSAIDs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

Compounds with similar structures have been evaluated for anticancer activity. For example, derivatives were tested against various cancer cell lines using assays such as the Sulforhodamine B (SRB) assay. Results indicated promising activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), suggesting that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

Molecular Docking Studies

Molecular docking studies have been performed to predict how these compounds interact with specific biological targets. Such studies help elucidate binding affinities and modes of action, providing insights into their therapeutic potential. For instance, docking simulations have shown favorable interactions with enzymes involved in cancer metabolism.

Case Studies

StudyCompoundApplicationFindings
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobialCompounds showed significant activity against both bacterial and fungal strains.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAnticancerActive against MCF7 cell line with promising IC50 values.
Thiazolo[3,2-b][1,2,4]triazole derivativesMolecular dockingDemonstrated strong binding affinity to target proteins involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related acetamide derivatives containing triazole, thiazole, or fused heterocycles. Key distinctions arise in core heterocycles , substituents , and synthetic pathways , as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Methoxyphenyl (thiazolo-triazole), 4-chlorophenyl (acetamide) ~450 (estimated) Fused heterocycle enhances rigidity; methoxy improves solubility
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, [1]) 1,2,3-Triazole Naphthalen-1-yloxy-methyl, 4-chlorophenyl 393.11 Non-fused triazole with flexible naphthyloxy group; lower molecular complexity
2-((6R)-4-(4-Chlorophenyl)-...-diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide () Thieno-triazolo-diazepine 4-Chlorophenyl, hydroxyphenyl ~650 (estimated) Extended diazepine ring confers conformational flexibility; polar hydroxyl group
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, methyl-triazolo-pyridazine ~420 (estimated) Ethoxy enhances lipophilicity; pyridazine introduces planar rigidity
2-{[3-(4-Chlorophenyl)-4-oxo-quinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () Quinazolinone-sulfanyl 4-Chlorophenyl, trimethylphenyl ~480 (estimated) Sulfanyl linker increases metabolic stability; quinazolinone core

Key Observations

Core Heterocycles: The target’s thiazolo-triazole fused system (vs. Thieno-triazolo-diazepine () introduces a seven-membered ring, enabling unique conformational dynamics for receptor binding .

Substituent Effects :

  • 4-Methoxyphenyl (target) vs. 4-ethoxyphenyl (): Methoxy’s smaller size may reduce steric hindrance compared to ethoxy.
  • 4-Chlorophenyl is a common substituent (target, ), suggesting shared hydrophobic interaction motifs in drug design .

Synthetic Pathways :

  • The target’s synthesis likely involves cycloaddition (similar to ’s 1,3-dipolar reaction) but requires specialized conditions for fused-ring formation.
  • ’s click chemistry approach (Cu-catalyzed triazole formation) contrasts with the target’s multi-step heterocycle assembly .

Physicochemical Properties :

  • The target’s fused core and chlorophenyl group may reduce aqueous solubility compared to ’s triazole derivative but enhance membrane permeability .

Research Implications

Further studies should prioritize synthesizing the target compound and evaluating its bioactivity relative to these benchmarks.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeReference
Thiazole formationChloroacetyl chloride, triethylamine, dioxane (20–25°C)68–91%
Acetamide couplingDCC, NHS, CH₂Cl₂ (0–5°C)70–85%

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:
Structural confirmation requires a combination of spectral and elemental analyses:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/methoxyphenyl groups) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 416.15 for related acetamide derivatives) .
  • Elemental Analysis: Verify C, H, N, S content (e.g., calculated vs. observed: C=66.48% vs. 66.41%) .

Advanced: How can computational methods improve reaction design for analogs?

Methodological Answer:
Quantum chemical calculations and cheminformatics tools can predict reactivity and optimize pathways:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates, reducing trial-and-error experiments .
  • Machine Learning (ML): Train models on datasets of triazole-thiazole derivatives to predict regioselectivity in cyclization steps .
  • Case Study: ICReDD’s workflow combines ab initio calculations with experimental feedback to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .

Advanced: How to resolve contradictory bioactivity data in antimicrobial assays?

Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. inactive) may arise from:

  • Substituent Effects: Varying electron-withdrawing groups (e.g., -Cl, -OCH₃) alter membrane permeability .
  • Assay Design: Standardize protocols using:
    • MIC Determination: Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) with 24–48 hr incubation .
    • Cytotoxicity Controls: Include mammalian cell lines (e.g., HEK293) to exclude non-specific toxicity .

Q. Table 2: Bioactivity Optimization Framework

VariableImpactMitigation Strategy
Lipophilicity (logP)Affects cell entryIntroduce polar groups (e.g., -OH, -NH₂)
SolubilityLimits bioavailabilityUse co-solvents (DMSO:PBS ≤ 1%)

Advanced: What strategies enhance regioselectivity in thiazolo-triazole ring formation?

Methodological Answer:
Regioselectivity challenges in fused heterocycles can be addressed via:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, AlCl₃) to direct cyclization .
  • Temperature Control: Lower reaction temperatures (e.g., −10°C) favor kinetically controlled products .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates for selective ring closure .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal: Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
  • Emergency Measures: For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced: How to design SAR studies for optimizing target binding affinity?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Scaffold Modification: Vary substituents on the 4-chlorophenyl and 4-methoxyphenyl groups to assess steric/electronic effects .
  • Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase) .
  • Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., triazole N-atoms) for lead optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.